ONO-2952 was developed by ONO Pharmaceutical Co., Ltd. It is primarily classified as a pharmacological agent targeting the translocator protein, which plays a crucial role in the central nervous system's response to stress and inflammation. The compound is noted for its ability to modulate neuroinflammatory pathways, making it a candidate for treating neuropsychiatric disorders.
The synthesis of ONO-2952 involves several steps, typically starting from commercially available precursors. The synthetic route has not been extensively detailed in public literature, but it generally includes:
Technical parameters such as reaction temperature, time, and solvent choice are optimized during these steps to maximize yield and purity.
The molecular formula of ONO-2952 is , with a molecular weight of approximately 398.86 g/mol. Its structure features:
The three-dimensional conformation of ONO-2952 allows it to effectively interact with the binding site of the translocator protein, which is crucial for its antagonistic action.
ONO-2952 participates in several chemical reactions primarily related to its interaction with biological targets:
These interactions are essential for understanding the pharmacokinetics and dynamics of ONO-2952.
The mechanism of action of ONO-2952 revolves around its role as an antagonist of the translocator protein 18 kDa. By inhibiting this protein, ONO-2952 reduces:
This dual action positions ONO-2952 as a promising candidate for treating conditions associated with chronic inflammation and stress.
Key physical and chemical properties of ONO-2952 include:
These properties are crucial for formulating the compound into therapeutic agents.
ONO-2952 has several potential applications:
ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), demonstrating sub-nanomolar affinity across species. Its binding affinity (Ki) ranges from 0.33–9.30 nM for both rat and human TSPO isoforms, as quantified through radioligand displacement assays using ³H-PK11195 and ³H-PBR28 [1] [3]. Selectivity profiling against 133 off-target receptors, transporters, ion channels, and enzymes revealed minimal interactions. At 10 µM, ONO-2952 inhibited ≥50% of activity in only 3/133 targets: melatonin 2 (Ki = 59 nM), progesterone B (Ki = 320 nM), and adrenergic α2C (Ki = 590 nM). Crucially, affinity for these off-target receptors was >59-fold lower than for TSPO, and no significant activity was observed at the GABAA receptor (Ki > 600-fold higher than TSPO) [1] [6].
Table 1: Binding Affinity and Selectivity of ONO-2952
Target | Ki Value | Species | Selectivity vs. TSPO |
---|---|---|---|
TSPO | 0.33–0.65 nM | Rat | Reference |
TSPO | 1.70–9.30 nM | Human | Reference |
Melatonin 2 | 59 nM | Human | >59-fold lower affinity |
Progesterone B | 320 nM | Human | >59-fold lower affinity |
Adrenergic α2C | 590 nM | Human | >59-fold lower affinity |
GABAA receptor | >2000 nM | Rat | >600-fold lower affinity |
Species-specific differences in TSPO binding kinetics are critical for translational research. ONO-2952 exhibits slightly higher affinity for rat TSPO (Ki = 0.33–0.65 nM) compared to human TSPO (Ki = 1.70–9.30 nM) [1] [4]. Despite this variance, positron emission tomography (PET) studies in conscious rhesus monkeys using ¹¹C-PBR28 confirmed dose-dependent TSPO occupancy in the brain. Occupancy exceeded 50% at plasma concentrations of ~40 ng/mL, correlating with efficacy in rodent stress models [3] [9]. Notably, in vitro assays using mitochondrial membrane fractions demonstrated analogous ONO-2952 binding in monkey and human TSPO, supporting the relevance of non-human primate data for clinical extrapolation [3].
ONO-2952 modulates stress pathophysiology by suppressing acute stress-induced neurosteroid biosynthesis. In rats subjected to restraint stress, ONO-2952 (0.3–3 mg/kg, p.o.) significantly inhibited accumulation of key neuroactive steroids in the hippocampus and cortex:
This inhibition occurs via TSPO antagonism, as co-administration of the TSPO agonist CB34 reversed ONO-2952’s effects in a dose-dependent manner. Mechanistically, TSPO regulates cholesterol translocation into mitochondria—the rate-limiting step in neurosteroidogenesis. By blocking this transport, ONO-2952 normalizes stress-elevated neurosteroid levels implicated in maladaptive stress responses [3] [4].
Table 2: Impact of ONO-2952 on Neurosteroid Levels in Rat Brain After Acute Restraint Stress
Neurosteroid | Change After Stress (Vehicle) | Change After Stress (ONO-2952) | Brain Region |
---|---|---|---|
Allopregnanolone | ↑ 220% | ↔ (Normalized to baseline) | Hippocampus |
THDOC | ↑ 180% | ↔ (Normalized to baseline) | Cortex |
Pregnenolone | ↑ 150% | ↔ (Normalized to baseline) | Prefrontal Cortex |
ONO-2952 attenuates hyperactivity of the central noradrenergic system during acute stress. In stressed rats, ONO-2952 (0.03–3 mg/kg, p.o.) reduced noradrenaline (NA) release by 40–75% in the amygdala and locus coeruleus—key regions mediating autonomic and behavioral stress responses [1] [4]. This effect was:
The compound’s selective action on stress-induced NA release (without altering basal NA levels) suggests precision in mitigating pathological hyperactivity. Crucially, unlike benzodiazepines, ONO-2952 achieved these effects without amnesic side effects, evidenced by unimpaired performance in passive avoidance tests at 10-fold effective doses [4] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: